![molecular formula C18H21NO3Te B14317443 Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate CAS No. 112476-17-2](/img/structure/B14317443.png)
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate is an organic compound that features a unique combination of phenoxy, phenyltellanyl, and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-phenoxypropylamine with phenyltellanyl chloride to form the intermediate 3-phenoxy-2-(phenyltellanyl)propylamine. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The phenoxy and phenyltellanyl groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of the carbamate group can produce amines.
Applications De Recherche Scientifique
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The phenoxy and phenyltellanyl groups can interact with enzymes and receptors, modulating their activity. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl [3-phenoxy-2-(phenylsulfanyl)propyl]carbamate: Similar structure but with a sulfanyl group instead of a tellanyl group.
Ethyl [3-phenoxy-2-(phenylselanyl)propyl]carbamate: Contains a selanyl group instead of a tellanyl group.
Uniqueness
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. The tellurium atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
112476-17-2 |
|---|---|
Formule moléculaire |
C18H21NO3Te |
Poids moléculaire |
427.0 g/mol |
Nom IUPAC |
ethyl N-(3-phenoxy-2-phenyltellanylpropyl)carbamate |
InChI |
InChI=1S/C18H21NO3Te/c1-2-21-18(20)19-13-17(23-16-11-7-4-8-12-16)14-22-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20) |
Clé InChI |
GTNQWZNZBMCHIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCC(COC1=CC=CC=C1)[Te]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



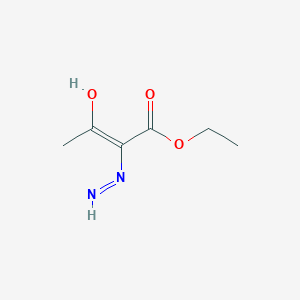
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
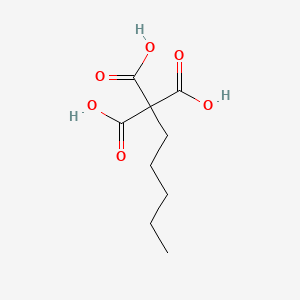
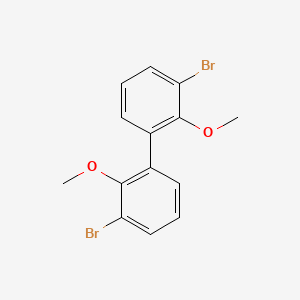

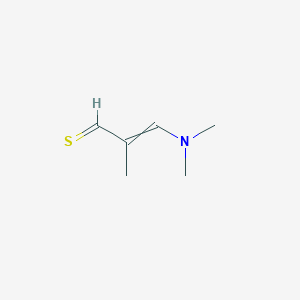
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
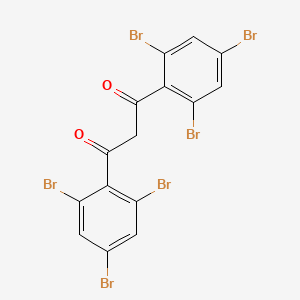
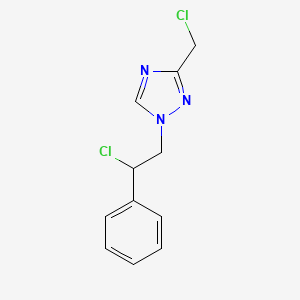
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
